Lipophilicity Reduction vs. N,N-Dimethyl Analog
The N,N-diethyl substitution of the target compound yields a computed XLogP3-AA of 0.3, whereas the N,N-dimethyl analog (CAS 96134-79-1) exhibits a significantly higher logP of 1.90. This 1.6 log-unit difference represents an approximately 40-fold difference in octanol-water partition coefficient, positioning the target compound closer to the optimal logP range (0–3) for drug-like molecules and aqueous biochemical assay compatibility [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3 |
| Comparator Or Baseline | N,N-dimethyl-3-(hydrazinecarbonyl)benzenesulfonamide (CAS 96134-79-1): LogP = 1.90 |
| Quantified Difference | ΔlogP = 1.6 units (~40× difference in partition coefficient) |
| Conditions | Computed logP values; XLogP3-AA (PubChem) vs. LogP (Chemsrc) |
Why This Matters
A lower logP value indicates higher aqueous solubility, which is critical for achieving reliable dose-response curves in biochemical and cell-based assays where compound precipitation at higher concentrations can confound results.
- [1] PubChem. N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide, CID 690602. Computed Property: XLogP3-AA = 0.3. View Source
